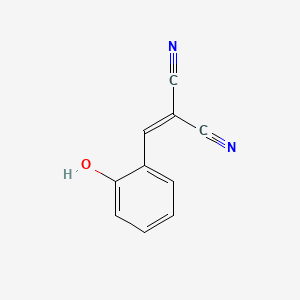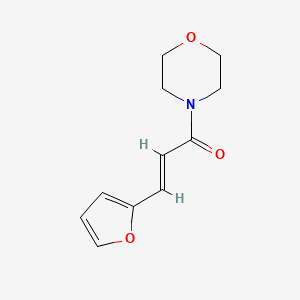
Azanium;2-octoxyethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;2-octoxyethyl sulfate is a surfactant commonly used in various industrial and household applications. This compound is known for its excellent emulsifying, wetting, and dispersing properties, making it a valuable ingredient in detergents, cleaners, and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azanium;2-octoxyethyl sulfate typically involves the reaction of poly(oxy-1,2-ethanediyl) with octanol to form the octyloxy derivative. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfo group. Finally, the sulfonated product is neutralized with ammonium hydroxide to yield the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Azanium;2-octoxyethyl sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfo group to sulfide or thiol groups under specific conditions.
Substitution: The sulfo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
Azanium;2-octoxyethyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Widely used in the formulation of detergents, cleaners, and personal care products due to its excellent emulsifying and dispersing properties.
Mechanism of Action
The mechanism of action of Azanium;2-octoxyethyl sulfate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions, enhancing their dispersion and stability. The sulfo group interacts with water molecules, while the octyloxy group interacts with hydrophobic substances, facilitating the formation of stable emulsions.
Comparison with Similar Compounds
Similar Compounds
- Poly(oxy-1,2-ethanediyl), alpha-sulfo-omega-(dodecyloxy)-, sodium salt
- Poly(oxy-1,2-ethanediyl), alpha-sulfo-omega-(nonylphenoxy)-, ammonium salt
- Poly(oxy-1,2-ethanediyl), alpha-sulfo-omega-(dodecyloxy)-, ammonium salt
Uniqueness
Azanium;2-octoxyethyl sulfate is unique due to its specific octyloxy group, which provides distinct hydrophobic interactions compared to other similar compounds with different alkyl or aryl groups. This unique structure imparts specific emulsifying and dispersing properties, making it particularly effective in certain applications where other surfactants may not perform as well.
Properties
CAS No. |
52286-18-7 |
|---|---|
Molecular Formula |
C10H25NO5S |
Molecular Weight |
271.38 g/mol |
IUPAC Name |
azanium;2-octoxyethyl sulfate |
InChI |
InChI=1S/C10H22O5S.H3N/c1-2-3-4-5-6-7-8-14-9-10-15-16(11,12)13;/h2-10H2,1H3,(H,11,12,13);1H3 |
InChI Key |
XEZFRZFZHUPDBN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOCCOS(=O)(=O)[O-].[NH4+] |
Canonical SMILES |
CCCCCCCCOCCOS(=O)(=O)[O-].[NH4+] |
Key on ui other cas no. |
52286-18-7 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-chloro-4-[dichloro-(4-chlorophenyl)methyl]benzene](/img/structure/B1617779.png)






